molecular formula C6H8O2 B14599369 5-methyl-3,6-dihydro-2H-pyran-2-one CAS No. 60920-98-1

5-methyl-3,6-dihydro-2H-pyran-2-one

Cat. No.: B14599369
CAS No.: 60920-98-1
M. Wt: 112.13 g/mol
InChI Key: IIYNNYLLNPQODO-UHFFFAOYSA-N
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Description

5-Methyl-3,6-dihydro-2H-pyran-2-one is a heterocyclic organic compound that belongs to the class of lactones It is characterized by a six-membered ring containing one oxygen atom and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-pentenoic acid with an acid catalyst can yield the desired lactone through intramolecular esterification . Another method involves the use of Grignard reagents in the presence of a chiral phosphine-copper iodide catalyst to achieve enantioselective conjugate addition .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, diols, and various substituted lactones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

5-Methyl-3,6-dihydro-2H-pyran-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

60920-98-1

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

3-methyl-2,5-dihydropyran-6-one

InChI

InChI=1S/C6H8O2/c1-5-2-3-6(7)8-4-5/h2H,3-4H2,1H3

InChI Key

IIYNNYLLNPQODO-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(=O)OC1

Origin of Product

United States

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